molecular formula C10H6F3IO2 B13125277 2-Iodo-4-(trifluoromethyl)cinnamic acid

2-Iodo-4-(trifluoromethyl)cinnamic acid

Cat. No.: B13125277
M. Wt: 342.05 g/mol
InChI Key: QRCKHOQRNSSFKT-DUXPYHPUSA-N
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Description

2-Iodo-4-(trifluoromethyl)cinnamic acid is a halogenated cinnamic acid derivative characterized by an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. The iodine substituent, being bulkier and moderately electron-withdrawing, may influence reactivity, solubility, and interactions with biological targets differently than the -CF₃ group.

Properties

Molecular Formula

C10H6F3IO2

Molecular Weight

342.05 g/mol

IUPAC Name

(E)-3-[2-iodo-4-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6F3IO2/c11-10(12,13)7-3-1-6(8(14)5-7)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+

InChI Key

QRCKHOQRNSSFKT-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)I)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for 2-Iodo-4-(trifluoromethyl)cinnamic acid may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

2-Iodo-4-(trifluoromethyl)cinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups can enhance its binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Cinnamic acid derivatives are studied for their substituent-dependent pharmacological activities. Below is a comparative analysis of key analogs:

Compound Substituents Key Functional Groups Reported Biological Activities
2-(Trifluoromethyl)cinnamic acid -CF₃ at position 2 Strong electron-withdrawing group Moderate gastric emptying (61.1% at 200 mg/kg)
3-(Trifluoromethyl)cinnamic acid -CF₃ at position 3 Electron-withdrawing, steric effects High gastric emptying (73.8% at 200 mg/kg)
4-(Trifluoromethyl)cinnamic acid -CF₃ at position 4 Electron-withdrawing, para position Moderate gastric emptying (70.9%)
4-(Dimethylamino)cinnamic acid -N(CH₃)₂ at position 4 Electron-donating group Highest antacid activity (34% inhibition)
3,4-Dihydroxycinnamic acid (Caffeic acid) -OH at positions 3 and 4 Antioxidant phenolic groups Strong DPPH radical scavenging (IC₅₀: 24.5 µg/mL)

Pharmacological Activity Comparison

  • Gastric Emptying Enhancement: 3-(Trifluoromethyl)cinnamic acid outperformed other CF₃-substituted analogs (73.8% vs. 61.1–70.9%) . Substituent position significantly impacts efficacy, with meta-CF₃ showing optimal activity.
  • Antacid and Proton Pump Inhibition: 4-(Dimethylamino)cinnamic acid exhibited the strongest H⁺/K⁺-ATPase inhibition (34% acid-neutralizing activity) due to its electron-donating -N(CH₃)₂ group .
  • Antioxidant Activity: 3,4-Dihydroxycinnamic acid demonstrated superior radical scavenging due to phenolic -OH groups, whereas CF₃-substituted analogs showed negligible antioxidant effects .

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